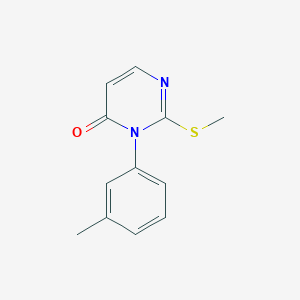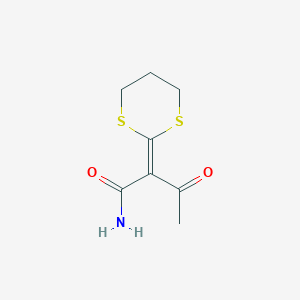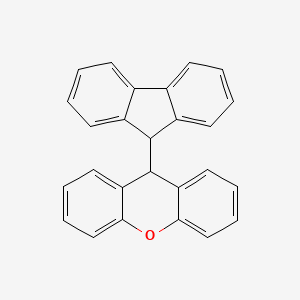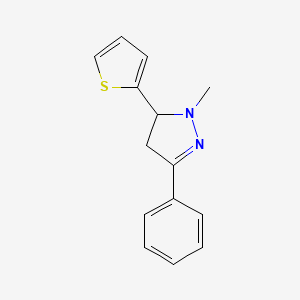![molecular formula C15H14O3 B14139330 5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one CAS No. 89296-24-2](/img/structure/B14139330.png)
5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a cyclopenta[a]naphthalene core with methoxy groups at positions 5 and 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5,8-dimethoxy-1-tetralone with cyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired compound. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, the compound may interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[b]naphthalen-3-one
- 5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[c]naphthalen-3-one
Uniqueness
5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one is unique due to its specific substitution pattern and the position of the methoxy groups. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
89296-24-2 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
5,8-dimethoxy-1,2-dihydrocyclopenta[a]naphthalen-3-one |
InChI |
InChI=1S/C15H14O3/c1-17-9-3-4-11-12(7-9)10-5-6-14(16)13(10)8-15(11)18-2/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
NSMJWCDHRSHYBX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C3CCC(=O)C3=CC(=C2C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
![3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14139298.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)

![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)



